molecular formula C17H15NO3S B3075118 Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate CAS No. 1026256-93-8

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate

Cat. No.: B3075118
CAS No.: 1026256-93-8
M. Wt: 313.4 g/mol
InChI Key: BDRWRMUPUGECBT-UHFFFAOYSA-N
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Description

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is a chemical compound known for its diverse applications in pharmaceutical and chemical research. It is also referred to as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate . This compound is notable for its structural complexity, which includes a benzo[b]thiophene moiety, making it a subject of interest in various scientific studies.

Mechanism of Action

Target of Action

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxyO-phenylCarbamate, is a selective inhibitor of the enzyme 5-lipoxygenase . This enzyme plays a crucial role in the formation of leukotrienes from arachidonic acid .

Mode of Action

The compound exerts its effects by selectively inhibiting 5-lipoxygenase, thereby preventing the formation of leukotrienes . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . By inhibiting leukotriene formation, the compound can alleviate these effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway. Specifically, it inhibits the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . These leukotrienes are involved in various inflammatory responses, and their inhibition can help reduce inflammation and associated symptoms .

Pharmacokinetics

It’s known that the compound is orally active .

Result of Action

The inhibition of leukotriene formation by this compound can lead to a reduction in inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . This can help alleviate the symptoms of conditions like asthma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored in an ambient temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate typically involves the reaction of 1-benzo[b]thiophen-2-ylethanol with hydroxyurea in the presence of an acid . This method is efficient and yields the desired product with high purity. The reaction conditions often include moderate temperatures and the use of solvents like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced reactors and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is unique due to its specific structural features, including the benzo[b]thiophene moiety and the hydroxycarbamate group. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

phenyl N-[1-(1-benzothiophen-2-yl)ethyl]-N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12(16-11-13-7-5-6-10-15(13)22-16)18(20)17(19)21-14-8-3-2-4-9-14/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRWRMUPUGECBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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